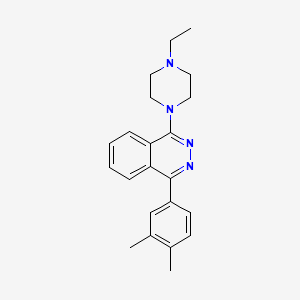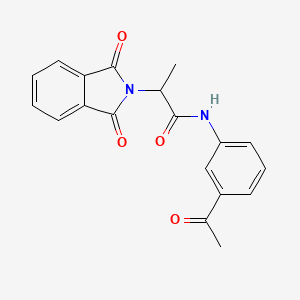![molecular formula C17H13Cl2N3O2S B5078457 (E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B5078457.png)
(E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-PHENYLMETHANIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-PHENYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidinone ring, a dichlorophenyl group, and a phenylmethanimidamide moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-PHENYLMETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This is followed by the introduction of the dichlorophenyl group and the phenylmethanimidamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-PHENYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-PHENYLMETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-PHENYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Pyrrolidinones: Compounds with a pyrrolidinone ring are studied for their pharmacological properties and synthetic applications.
Uniqueness
(E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-PHENYLMETHANIMIDAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
Propiedades
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-7-6-11(8-13(12)19)22-15(23)9-14(16(22)24)25-17(20)21-10-4-2-1-3-5-10/h1-8,14H,9H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFPMJYIUKACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5078376.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5078383.png)


![N-(4-methyl-2-{[(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B5078415.png)

![N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B5078436.png)
![4,5-dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5078441.png)
![5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B5078464.png)
![methyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5078470.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5078473.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5078492.png)
![3-[1-(1-adamantyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5078499.png)
